molecular formula C10H10N2O3 B8395817 2-(2-Amino-5-benzoxazolyl) propionic acid

2-(2-Amino-5-benzoxazolyl) propionic acid

Cat. No. B8395817
M. Wt: 206.20 g/mol
InChI Key: HDUUQYYSHBWPJC-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

A mixture of (2) (630 mg, 1 mmol) in H2O (33 ml) was added BrCN (383 mg, 1.04 mmol) at room temperature. The reaction mixture is stirred for 40 h at room temperature. The reaction mixture is neutralized to pH 6□7 with 40% aq. NaOH and filtered. The solid was recrystallized with 50% aq. MeOH and filtered. The solid is dried under vacuum.
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
383 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].Br[C:15]#[N:16].[OH-].[Na+]>O>[NH2:16][C:15]1[O:8][C:7]2[CH:6]=[CH:5][C:4]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:3][C:2]=2[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
NC=1C=C(C=CC1O)C(C(=O)O)C
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
383 mg
Type
reactant
Smiles
BrC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 40 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized with 50% aq. MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
NC=1OC2=C(N1)C=C(C=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.